molecular formula C16H14F3N3OS B12369811 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole

Cat. No.: B12369811
M. Wt: 359.32 g/mol
InChI Key: CCHLMSUZHFPSFC-SDHHWPBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole typically involves the reaction between 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine and 1H-benzimidazole-2-thiol . The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring or the benzimidazole moiety, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group in the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyridine or benzimidazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole has several scientific research applications:

Comparison with Similar Compounds

    Lansoprazole: The parent compound from which 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole is derived.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: A structurally related compound with similar therapeutic uses.

Uniqueness: this compound is unique due to its specific trifluoroethoxy substituent, which imparts distinct physicochemical properties and potentially different pharmacokinetic profiles compared to other proton pump inhibitors .

Properties

Molecular Formula

C16H14F3N3OS

Molecular Weight

359.32 g/mol

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1

InChI Key

CCHLMSUZHFPSFC-SDHHWPBBSA-N

Isomeric SMILES

CC1=C(C=CN=C1CSC2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F

Origin of Product

United States

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